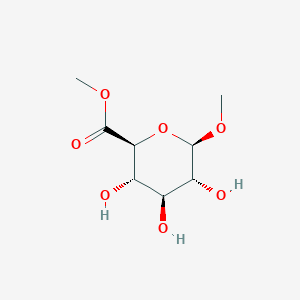![molecular formula C32H33NO5 B154941 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide CAS No. 21411-26-7](/img/structure/B154941.png)
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide is a compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structural features contribute to its specific properties and functions.
Métodos De Preparación
Synthetic Routes:
The synthesis of 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide typically involves a multi-step reaction process.
Acetylation reactions are performed to introduce the acetamide functionality, utilizing specific reagents and catalysts to ensure selectivity and efficiency.
Reaction Conditions:
The reactions often require controlled temperatures, usually between 50-100°C, depending on the specific step.
Catalysts such as palladium or platinum complexes might be used to facilitate the reactions.
Industrial Production Methods:
Industrial production could leverage flow chemistry techniques for continuous synthesis, ensuring higher yields and consistent quality.
Reaction conditions are optimized for scale, including solvent choice and reactor design.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the methoxy or benzyloxy groups, often using reagents like potassium permanganate.
Reduction: Reduction of the compound can occur at the acetamide group using agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted through nucleophilic aromatic substitution reactions, involving reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, often in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products:
Oxidation might yield carboxylated derivatives.
Reduction can lead to amines or alcohols, depending on the extent of the reaction.
Substitution reactions produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
Investigated for its potential as a ligand in receptor binding studies, affecting cellular processes.
Medicine:
Explored for its therapeutic potential, possibly acting as an inhibitor or activator of specific enzymes or receptors.
Industry:
Mecanismo De Acción
The exact mechanism of action for 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide depends on its application:
Molecular Targets: May interact with specific proteins or enzymes, altering their function.
Pathways Involved: Can modulate signaling pathways or metabolic routes, influencing biological activities.
Comparación Con Compuestos Similares
2-[4-methoxyphenyl]-N-{2-[4-methoxyphenyl]ethyl}acetamide: Lacks the benzyloxy group, affecting its chemical behavior and applications.
3-[benzyloxy]-4-methoxyphenyl acetamide: Similar backbone, but variations in side chains impact its properties.
Uniqueness:
Conclusion
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide stands out due to its intricate structure and diverse potential applications across scientific disciplines. Its synthesis, reactivity, and role in research underscore its significance in both theoretical studies and practical applications.
Propiedades
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZRIDTCNQERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-26-7 |
Source


|
| Record name | 21411-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














